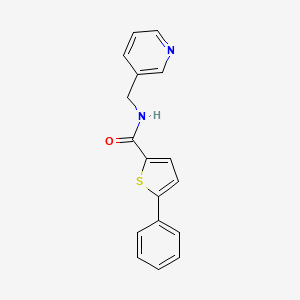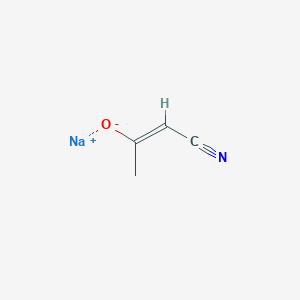
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CR8, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the family of propenamides and has been synthesized using various methods. CR8 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of CDKs. CDKs are activated by cyclins and play a key role in cell cycle progression. CDKs 1 and 2 are involved in the G1/S transition, while CDK9 is involved in the transcriptional regulation of genes involved in cell cycle progression. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide binds to the ATP-binding site of CDKs and prevents their activation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that plays a key role in cell cycle regulation. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor that regulates the G1/S transition. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells.
実験室実験の利点と制限
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for CDKs, which reduces the risk of off-target effects. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has not been extensively studied in animal models, which limits our understanding of its in vivo efficacy and toxicity.
将来の方向性
There are several future directions for the study of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential applications in cancer research. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has shown promising results in vitro, but its in vivo efficacy and toxicity need to be further studied. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. CDKs have been implicated in the pathogenesis of various neurodegenerative diseases, and (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may have potential as a therapeutic agent. Finally, further studies are needed to optimize the synthesis and formulation of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, which could improve its solubility and bioavailability for use in lab experiments and potential clinical trials.
合成法
The synthesis of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been reported in various scientific literature. One of the most commonly used methods involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of potassium carbonate and acetic acid. The resulting product is then treated with 2-bromo-3-nitropropene to yield (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. Other methods involve the use of different reagents and conditions, such as the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of sodium hydride and DMF.
科学的研究の応用
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), a family of proteins that play a key role in cell cycle regulation. CDKs are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of CDKs 1, 2, and 9, which are involved in various stages of the cell cycle. In addition, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O4/c1-24-15-6-4-14(5-7-15)22-19(23)13(11-21)8-12-9-16(20)18(26-3)17(10-12)25-2/h4-10H,1-3H3,(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUXDVSHNCQQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)
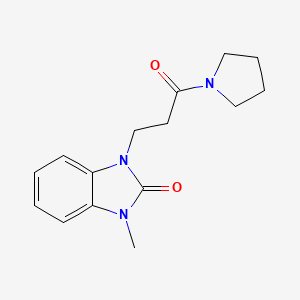
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)

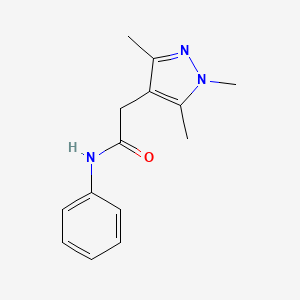
![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)
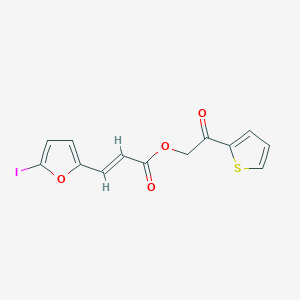
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)
